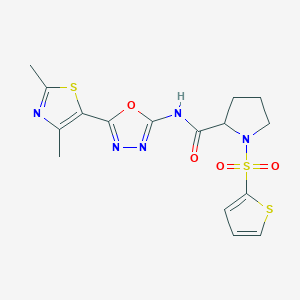

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S3/c1-9-13(27-10(2)17-9)15-19-20-16(25-15)18-14(22)11-5-3-7-21(11)28(23,24)12-6-4-8-26-12/h4,6,8,11H,3,5,7H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHQNHQVKADXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 2,4-dimethylthioamide with α-haloketones under acidic conditions.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a cyclic anhydride or by reductive amination of a ketone.

Sulfonylation: The thiophene ring is introduced through sulfonylation reactions using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or thiophene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted thiazole or thiophene compounds.

Scientific Research Applications

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Comparison: Oxadiazole vs. Thiadiazole vs. Isoxazole

- Target Compound (1,3,4-Oxadiazole) : The oxadiazole core’s electronegativity favors interactions with electron-rich enzyme active sites. Compared to thiadiazole (in ), oxadiazole lacks sulfur, reducing polarizability but improving metabolic stability .

- Compound (1,3,4-Thiadiazole): The sulfur atom in thiadiazole enhances π-π stacking and may increase susceptibility to oxidative metabolism.

- Compound (Isoxazole) : Isoxazole’s oxygen and nitrogen arrangement offers distinct electronic properties, often associated with anti-inflammatory activity. However, its reduced aromaticity compared to oxadiazole may limit enzyme inhibition efficacy .

Thiazole Substituent Variations

- Target Compound (2,4-Dimethylthiazole) : Methyl groups at positions 2 and 4 increase lipophilicity (clogP ~3.2 estimated), favoring passive diffusion. This contrasts with ’s 5-isopropyl-1,3,4-thiadiazole , where the branched isopropyl group (clogP ~3.8) may hinder cellular uptake .

- Compound (1,3-Thiazol-2-yl) : The unsubstituted thiazole in lacks methyl groups, resulting in lower clogP (~2.1), suggesting reduced membrane permeability compared to the target compound .

Sulfonyl Group Variations

- Target Compound (Thiophene-2-sulfonyl) : The thiophene ring’s smaller size and sulfur atom may enhance solubility in polar solvents (e.g., logS ~-4.5) compared to bulkier aryl sulfonamides.

Pyrrolidine Carboxamide Derivatives

- Target Compound (Sulfonyl-pyrrolidine) : The thiophene sulfonyl group on pyrrolidine increases acidity (pKa ~9.5 for sulfonamide), enabling stronger hydrogen bonding.

- Compound (5-Oxopyrrolidine) : The ketone group in ’s pyrrolidine (pKa ~11.5 for amide) reduces hydrogen-bonding capacity, possibly diminishing target interactions .

Data Table: Structural and Inferred Properties

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) . Subsequent coupling of the thiophene sulfonyl-pyrrolidine moiety requires nucleophilic substitution or amide bond formation, often using coupling agents like EDCI or HOBt in anhydrous DMF . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.3–0.5) and confirmed via NMR (¹H, ¹³C) and LC-MS .

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assign signals for thiophene (δ 7.2–7.8 ppm), sulfonyl group (δ ~3.5 ppm for SO₂CH₂), and oxadiazole protons (δ 8.1–8.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide (1330–1290 cm⁻¹, S=O stretch) and oxadiazole (1610 cm⁻¹, C=N) functional groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calc. 480.1234, observed 480.1238) .

Q. How to design preliminary biological activity assays?

Begin with in vitro cytotoxicity screening using MTT assays (e.g., IC₅₀ determination against HeLa or MCF-7 cell lines) . Include positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle). For antimicrobial activity, use microdilution assays (MIC against S. aureus or E. coli) . Data should be triplicated, with statistical validation via ANOVA (p < 0.05) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assays?

Contradictions (e.g., high cytotoxicity but low antimicrobial activity) may arise from assay-specific interference or off-target effects. Use orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) and probe solubility/stability via HPLC . Compare results with structural analogs to isolate pharmacophore contributions .

Q. What strategies elucidate the mechanism of action for this compound?

- Target identification : Perform thermal shift assays (TSA) to identify protein targets .

- Computational docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin .

- Pathway analysis : Conduct RNA-seq or phosphoproteomics on treated cells to map signaling perturbations .

Q. How to optimize the compound’s pharmacokinetic properties?

- Solubility : Modify substituents (e.g., replace methyl groups with polar moieties) and assess via shake-flask method .

- Metabolic stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to track metabolite formation .

- Permeability : Use Caco-2 monolayers or PAMPA assays to predict oral bioavailability .

Q. What experimental approaches validate structure-activity relationships (SAR)?

Synthesize analogs with systematic substitutions (e.g., 2,4-dimethylthiazole → phenylthiazole) and test in dose-response assays. Correlate electronic (Hammett σ) and steric parameters (Taft Es) with bioactivity to identify key functional groups . Validate hypotheses via X-ray crystallography of ligand-target complexes .

Data Contradiction Analysis

Q. Conflicting cytotoxicity data between MTT and Annexin V assays: How to interpret?

Discrepancies may indicate apoptosis-independent mechanisms (e.g., necrosis or autophagy). Combine assays with flow cytometry (PI/Annexin V staining) and Western blotting (LC3-II for autophagy) . Replicate under standardized conditions (e.g., serum-free media to reduce variability) .

Methodological Resources

- Synthesis Protocols : Optimize cyclization steps under inert atmosphere to prevent oxidation .

- Analytical Workflows : Use deuterated DMSO for NMR to resolve overlapping proton signals .

- Bioassay Design : Include Z’-factor validation to ensure assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.